2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-4-methylquinoline
Overview
Description
2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-4-methylquinoline is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxybenzoyl group attached to a piperazine ring, which is further connected to a methylquinoline moiety. Piperazine derivatives are known for their diverse pharmacological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-4-methylquinoline typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via an amidation reaction using methoxybenzoic acid and a coupling reagent such as triethylamine.
Formation of the Methylquinoline Moiety: The final step involves the coupling of the piperazine intermediate with a methylquinoline derivative through a Mannich reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-4-methylquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as halides, amines; reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced piperazine derivatives
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-4-methylquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-4-methylquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine core and exhibit comparable pharmacological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These derivatives also contain a piperazine ring and are known for their antibacterial properties.
Uniqueness
2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-4-methylquinoline is unique due to its specific combination of a methoxybenzoyl group and a methylquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3-methoxyphenyl)-[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-14-21(23-20-9-4-3-8-19(16)20)24-10-12-25(13-11-24)22(26)17-6-5-7-18(15-17)27-2/h3-9,14-15H,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLMNQXOIYKEHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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